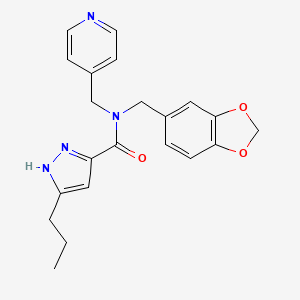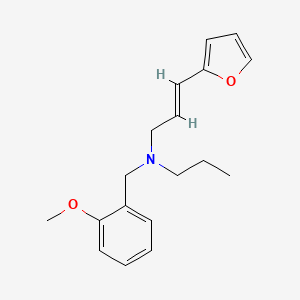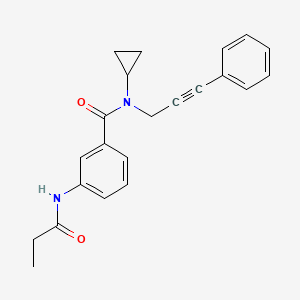
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide, also known as BPDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPDP belongs to the class of benzodioxole-containing compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling pathway and inducing apoptosis in cancer cells (Liu et al., 2019). 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide's anti-inflammatory effects may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of pro-inflammatory cytokines (Li et al., 2018).
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide has been shown to exhibit anti-cancer and anti-inflammatory effects in vitro and in vivo. In a study conducted by Liu et al. (2019), 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide was found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo (Li et al., 2018). However, the biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide in humans are not fully understood.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide's limitations include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide has shown promising results in preclinical studies for its potential therapeutic applications. Future research could focus on the development of 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide as a potential anti-cancer and anti-inflammatory drug. Additionally, further studies could investigate the safety and efficacy of 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide in humans.
合成法
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide can be synthesized using various methods, including the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with 1-butyl-4-methyl-1H-pyrazole-5-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction produces 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide as a white crystalline solid with a yield of 47%.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. In a study conducted by Liu et al. (2019), 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide was found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(1-butyl-4-methyl-1H-pyrazol-5-yl)propanamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo (Li et al., 2018).
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-butyl-4-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-4-9-21-18(13(2)11-19-21)20-17(22)8-6-14-5-7-15-16(10-14)24-12-23-15/h5,7,10-11H,3-4,6,8-9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYEBDXHZKYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)
![2-fluoro-N-{3-[(2-methoxyethyl)(tetrahydrofuran-2-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B5904529.png)
![4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5904536.png)

![2-{4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-1-yl}nicotinonitrile](/img/structure/B5904547.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)

![N-(4-{2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5904586.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4-phenoxybutanamide](/img/structure/B5904592.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5904600.png)
![(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B5904604.png)